molecular formula C9H14O2 B098816 Methyl oct-7-ynoate CAS No. 18458-50-9

Methyl oct-7-ynoate

Cat. No.: B098816
CAS No.: 18458-50-9
M. Wt: 154.21 g/mol
InChI Key: ZOSMTPMVTGVSDE-UHFFFAOYSA-N
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Description

Methyl oct-7-ynoate: is an organic compound with the molecular formula C9H14O2. It is a type of fatty acid ester formed by the esterification of methanol and 7-octynoic acid. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

Methyl oct-7-ynoate, also known as Methyl 7-octynoate, primarily targets the skin, acting as a strong skin sensitizer . It is recognized as one of the most frequently recognized allergens .

Mode of Action

This compound interacts with the skin, inducing skin sensitization. This is evidenced by animal and human data, including Local Lymph Node Assays (LLNA), Guinea Pig Maximization Test (GPMT), Buehler tests, and diagnostic patch tests . The compound demonstrates a strong sensitizing potency, justifying its classification as a strong skin sensitizer .

Biochemical Pathways

It is involved in the fatty acid metabolism and lipid peroxidation pathways .

Pharmacokinetics

It is known that the compound can be absorbed through the skin . The impact of these properties on the bioavailability of this compound is currently unknown.

Result of Action

The primary result of this compound’s action is skin sensitization. It has been shown to elicit skin sensitization in selected and consecutive dermatitis patients, showing relatively low/moderate and relatively high frequencies of occurrence of skin sensitization for both groups of patients .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the exposure to this compound is expected to be relatively low . Furthermore, the classification of this compound will lead to a generic concentration limit of ≥ 0.1% for products in which it is an ingredient .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl oct-7-ynoate can be synthesized through the esterification of 7-octynoic acid with methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to a temperature that allows the reaction to proceed efficiently.

Industrial Production Methods: In industrial settings, the production of methyl 7-octynoate may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps, such as distillation or crystallization, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: Methyl oct-7-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the triple bond in the compound to a double or single bond, resulting in different saturated or unsaturated derivatives.

    Substitution: The ester group in methyl 7-octynoate can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used. These reactions are often performed under an inert atmosphere to prevent unwanted side reactions.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions. The reactions are usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic attack.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes, and ketones.

    Reduction: Alkenes, alkanes, and other reduced derivatives.

    Substitution: Various substituted esters, amides, and other functionalized compounds.

Scientific Research Applications

Chemistry: Methyl oct-7-ynoate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations. It is also used as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, methyl 7-octynoate is used as a probe to study enzyme-catalyzed reactions. Its ability to undergo specific chemical reactions makes it a valuable tool for investigating enzyme mechanisms and kinetics.

Medicine: this compound has potential applications in drug discovery and development. Its derivatives may exhibit biological activity, making it a candidate for the development of new therapeutic agents.

Industry: In the fragrance and flavor industry, methyl 7-octynoate is used as a flavoring agent due to its unique aroma profile. It is also used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    Methyl 2-octynoate: Another fatty acid ester with a similar structure but different positional isomerism.

    Methyl 3-octynoate: A compound with a similar carbon chain length but different triple bond position.

    Methyl 4-octynoate: Another isomer with the triple bond located at a different position in the carbon chain.

Uniqueness: Methyl oct-7-ynoate is unique due to its specific triple bond position, which imparts distinct chemical reactivity and properties. This uniqueness makes it valuable in applications where specific chemical transformations are required.

Properties

IUPAC Name

methyl oct-7-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-3-4-5-6-7-8-9(10)11-2/h1H,4-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSMTPMVTGVSDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of methyl oct-7-ynoate in the synthesis of specialized pro-resolving mediators?

A1: this compound serves as a crucial building block in the synthesis of maresin 2n-3 DPA, a specialized pro-resolving mediator (SPM). [] SPMs like maresins are lipids involved in resolving inflammation and promoting tissue repair. The synthesis involves a Sonogashira coupling reaction where this compound reacts with a specific iodide, ultimately leading to the formation of maresin 2n-3 DPA. [] This synthetic approach provides access to this important class of molecules for further biological evaluation.

Q2: Are there any other bioactive molecules synthesized using this compound?

A2: Yes, beyond maresin 2n-3 DPA, this compound acts as a key starting material in the synthesis of (2S,3S)-methyl-3-amino-2-methyl-7-octynoate and its enantiomer. [] This compound is a β-amino acid methyl ester derivative of onchidin, a natural product with potential biological activities.

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